
3-(Chloromethyl)-5-(3,5-dichlorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 3-position and a 3,5-dichlorophenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- typically involves multi-step organic reactions. One common method includes the chloromethylation of 3,5-dichlorophenylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The 3,5-dichlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PYRIDINE,3-(CHLOROMETHYL)-5-(2,4-DICHLOROPHENYL)-
- PYRIDINE,3-(BROMOMETHYL)-5-(3,5-DICHLOROPHENYL)-
- PYRIDINE,3-(CHLOROMETHYL)-5-(3,4-DICHLOROPHENYL)-
Uniqueness
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chloromethyl and 3,5-dichlorophenyl groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H8Cl3N |
|---|---|
Poids moléculaire |
272.6 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C12H8Cl3N/c13-5-8-1-10(7-16-6-8)9-2-11(14)4-12(15)3-9/h1-4,6-7H,5H2 |
Clé InChI |
ZOSYRFXNPRGUJT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


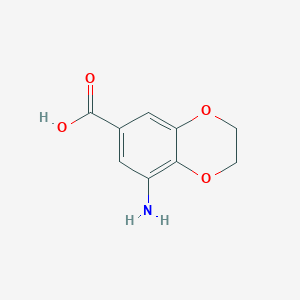
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
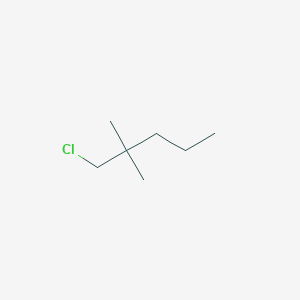
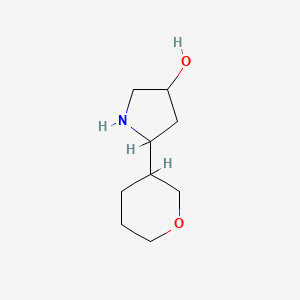
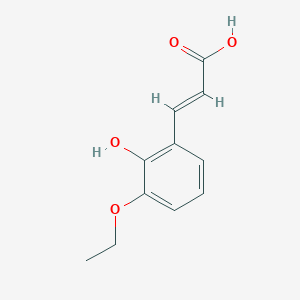
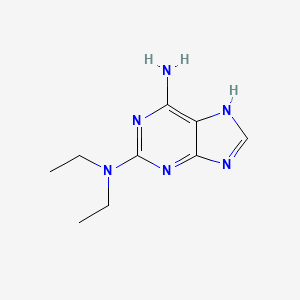
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)

![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
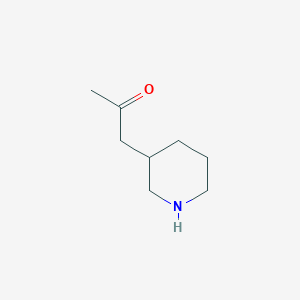
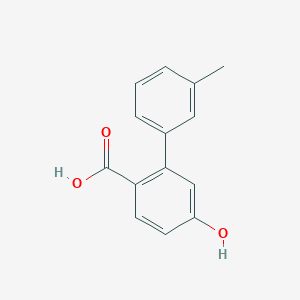
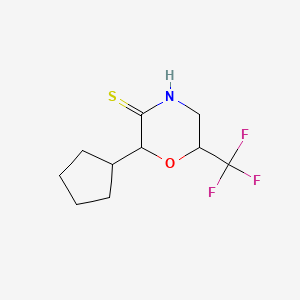
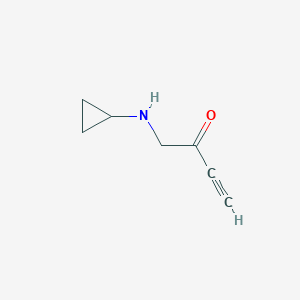
![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
